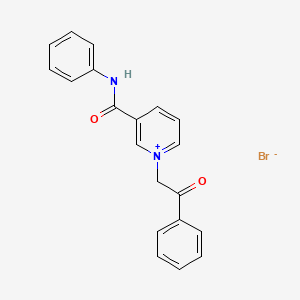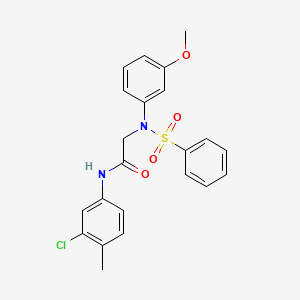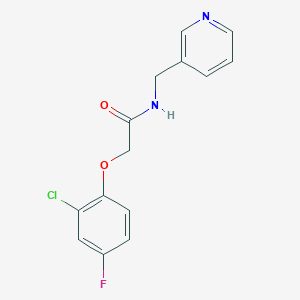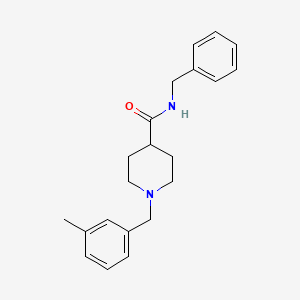![molecular formula C14H15N3S2 B4963741 N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea, commonly known as PETT, is a chemical compound with potential applications in scientific research. PETT belongs to the class of thiourea compounds and is known for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
PETT inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. The binding of PETT to the enzyme is reversible, and the inhibition can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects:
PETT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Helicobacter pylori. PETT has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2).
Avantages Et Limitations Des Expériences En Laboratoire
PETT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain enzymes. However, PETT also has some limitations. It can be toxic to cells at high concentrations, and its inhibition of enzymes can be overcome by increasing the concentration of the substrate.
Orientations Futures
There are several future directions for research on PETT. One area of interest is the development of PETT analogs with improved selectivity and potency. Another area of interest is the study of PETT's potential as an anti-cancer agent. Additionally, PETT's potential as an anti-inflammatory agent warrants further investigation.
Méthodes De Synthèse
PETT can be synthesized by reacting N-phenylthiourea with 2-(2-pyridinylthio)ethylamine in the presence of a catalyst such as copper(II) acetate. The reaction yields PETT as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
PETT has been used in various scientific research studies due to its potential as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease. PETT has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylsulfanylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S2/c18-14(17-12-6-2-1-3-7-12)16-10-11-19-13-8-4-5-9-15-13/h1-9H,10-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURYSDLVJLEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)

![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)



![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)
